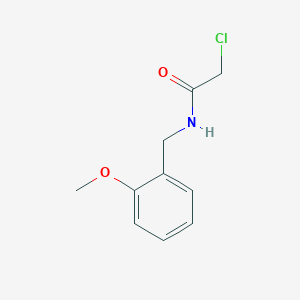

2-Chloro-N-(2-methoxybenzyl)acetamide

Description

Contextualization within Amide Chemistry and Halogenated Organic Compounds

Amides are a fundamental class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom. The amide bond is a cornerstone of peptide and protein chemistry. The presence of a halogen, in this case, chlorine, on the acetyl group classifies 2-Chloro-N-(2-methoxybenzyl)acetamide as a halogenated organic compound. This halogen atom significantly influences the molecule's electrophilicity and reactivity, making the α-carbon susceptible to nucleophilic attack. This reactivity is a key aspect of the biological and synthetic applications of chloroacetamide derivatives.

Chloroacetamides, as a group, are recognized for their diverse biological activities, which has spurred research into various substituted analogs. ijpsr.info The synthesis of N-substituted chloroacetamide derivatives is often achieved by reacting chloroacetyl chloride with the corresponding primary or secondary amines. ijpsr.info In the case of 2-Chloro-N-(2-methoxybenzyl)acetamide, this involves the reaction of chloroacetyl chloride with 2-methoxybenzylamine (B130920). ijpsr.info

Overview of Established Research Domains for 2-Chloro-N-(2-methoxybenzyl)acetamide and Related Chloroacetamides

Research into 2-Chloro-N-(2-methoxybenzyl)acetamide and its related compounds has primarily focused on their potential as bioactive agents. Key areas of investigation include their antimicrobial, antifungal, and antioxidant properties. While the broader class of chloroacetamides is well-known for its herbicidal applications, specific research into the herbicidal activity of 2-Chloro-N-(2-methoxybenzyl)acetamide is less documented. ijpsr.infoekb.eg

One study detailed the synthesis of 2-Chloro-N-(2-methoxybenzyl)acetamide and characterized it using various spectroscopic methods. ijpsr.info This research also explored its potential as an antimicrobial and antioxidant agent. researchgate.net The presence of the chlorine atom is thought to contribute to the antimicrobial potential by inducing the degradation of essential cellular components in microorganisms. researchgate.net

The investigation into the biological activities of chloroacetamide derivatives is an active area of research. For instance, studies on related compounds like 2-chloro-N-phenylacetamide have demonstrated significant antifungal and antibiofilm activity against resistant Candida species. scielo.brnih.govnih.gov While not the specific subject of this article, these findings for structurally similar molecules provide a rationale for the investigation of 2-Chloro-N-(2-methoxybenzyl)acetamide in similar domains.

Physicochemical and Spectroscopic Data of 2-Chloro-N-(2-methoxybenzyl)acetamide

The following tables provide key physicochemical and spectroscopic data for 2-Chloro-N-(2-methoxybenzyl)acetamide, synthesized from the reaction of chloroacetyl chloride with aqueous o-methoxy aniline. ijpsr.info

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H10ClNO2 | ijpsr.info |

| Appearance | Crystalline form | ijpsr.info |

| Melting Point | 40-42°C | ijpsr.info |

| Yield | 59.62% | ijpsr.info |

Spectroscopic Data

| Spectroscopic Technique | Characteristic Peaks/Signals | Source |

|---|---|---|

| IR (cm-1) | 3271.38 (N-H stretch, 2° amide), 1668.48 (C=O stretch, 2° amide), 1543.10 (N-H bend, 2° amide), 1475.59 (C-N stretch), 785-540 (C-Cl stretch), 759.98 (Ortho-disubstituted benzene (B151609) ring) | ijpsr.info |

| Mass Spectrum (m/z) | [M+] 199 (100%), [M+1] 199, [M+2] 150, [M+3] 122 | ijpsr.info |

Research Findings on Biological Activities

Antimicrobial and Antifungal Potential

Research has indicated that chloroacetamide derivatives possess notable antimicrobial and antifungal properties. ijpsr.info A study investigating a series of 2-chloro-N-alkyl/aryl acetamide (B32628) derivatives, including 2-Chloro-N-(2-methoxybenzyl)acetamide, reported that these compounds exhibited good antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi. ijpsr.info This has led to the suggestion that such compounds could be developed as disinfectants or preservatives. ijpsr.info The proposed mechanism for their antimicrobial action involves the chlorine atom, which may lead to the degradation of sulfhydryl enzymes and amino acids within microbial cells, resulting in the loss of intracellular material and decreased nutrient absorption. researchgate.net

While direct and extensive studies on the antifungal activity of 2-Chloro-N-(2-methoxybenzyl)acetamide are not widely published, research on the closely related compound 2-chloro-N-phenylacetamide has shown potent activity against fluconazole-resistant Candida species. scielo.brnih.govnih.gov These studies provide a strong impetus for further investigation into the antifungal capabilities of 2-Chloro-N-(2-methoxybenzyl)acetamide.

Antioxidant Properties

The antioxidant potential of 2-Chloro-N-(2-methoxybenzyl)acetamide has also been a subject of scientific interest. researchgate.net It is hypothesized that the antioxidant activity of this compound may stem from the phenyl ring and other functional groups present in its structure. researchgate.net This activity could be due to its ability to scavenge peroxyl radicals or to facilitate the reduction of hydroperoxides. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-[(2-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-14-9-5-3-2-4-8(9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPFOFYYZHSFDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90367896 | |

| Record name | 2-CHLORO-N-(2-METHOXYBENZYL)ACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81494-04-4 | |

| Record name | 2-CHLORO-N-(2-METHOXYBENZYL)ACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-[(2-methoxyphenyl)methyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 2-Chloro-N-(2-methoxybenzyl)acetamide

The formation of the amide bond in 2-Chloro-N-(2-methoxybenzyl)acetamide is typically accomplished by reacting 2-methoxybenzylamine (B130920) with chloroacetyl chloride or a related acylating agent. This reaction is a classic example of nucleophilic acyl substitution.

The most prevalent method for synthesizing 2-Chloro-N-(2-methoxybenzyl)acetamide is the Schotten-Baumann reaction, which involves the acylation of a primary amine. In this specific synthesis, 2-methoxybenzylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction expels a chloride ion, and a proton is subsequently removed from the nitrogen atom, typically by a base, to yield the final amide product.

A variety of reaction conditions have been documented for the synthesis of analogous N-substituted chloroacetamides, which are applicable to the target compound. The choice of solvent and base is critical to optimize the reaction yield and purity by neutralizing the hydrogen chloride (HCl) byproduct. tandfonline.com Common bases include aqueous sodium hydroxide, potassium carbonate, sodium acetate (B1210297), or tertiary amines like triethylamine (B128534) (TEA). sphinxsai.com The reaction is often performed at low temperatures (e.g., 0–5 °C) to control its exothermic nature and minimize side reactions. sphinxsai.com

Several solvent systems can be employed, ranging from biphasic systems (e.g., an organic solvent and water) to homogenous solutions in solvents like acetone (B3395972), tetrahydrofuran (B95107) (THF), or acetic acid. sphinxsai.comijpsr.infoneliti.com For instance, reacting the amine with chloroacetyl chloride in acetone with potassium carbonate as the base is a common and effective approach. neliti.com Another method involves dissolving the amine in acetic acid, followed by the addition of chloroacetyl chloride and subsequent treatment with a sodium acetate solution to precipitate the product.

Table 1: Representative Reaction Conditions for the Synthesis of N-substituted Chloroacetamides via Nucleophilic Acylation

| Amine Substrate | Acylating Agent | Base | Solvent | Temperature | Observations |

|---|---|---|---|---|---|

| Aryl amines | Chloroacetyl chloride | Potassium Carbonate (K₂CO₃) | Tetrahydrofuran (THF) | Room Temp. | Effective for various aminophenols. neliti.com |

| Aniline | Chloroacetyl chloride | DBU | THF | 0 °C to Room Temp. | High yields (75-95%) in 3-6 hours. sphinxsai.com |

| o-Methoxy aniline | Chloroacetyl chloride | Aqueous solution | Water | Not specified | Yield of 59.62% for the analogous compound. ijpsr.info |

| 4-Methoxyaniline | Chloroacetyl chloride | Sodium Acetate | Acetic Acid | Ice bath to Room Temp. | Solid precipitate appears after 30 mins. |

| Amines/Anilines | Chloroacetyl chloride | None (neutral conditions) | Phosphate (B84403) Buffer | Not specified | A green chemistry approach with rapid reaction times. tandfonline.com |

While the acylation reaction can proceed with a stoichiometric amount of base to scavenge the generated HCl, catalytic methods have been developed to enhance efficiency. Organic bases can function as nucleophilic catalysts in these reactions. For example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been demonstrated to be a highly effective catalyst for the amidation of amines with chloroacetyl chloride. sphinxsai.comresearchgate.net DBU, a non-nucleophilic, sterically hindered base, can facilitate the reaction at room temperature in a solvent like THF, leading to high yields in a relatively short time. sphinxsai.comresearchgate.net The catalytic cycle involves the activation of the amine or the acyl chloride. Other bases like triethylamine (TEA) and 1,4-diazabicyclo[2.2.2]octane (DABCO) are also used, though DBU in THF has been reported to provide superior results for certain substrates. sphinxsai.com

Phase-transfer catalysis represents another catalytic strategy applicable to this synthesis, especially when dealing with reactants in different phases. rcsi.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the amine or a base between an aqueous and an organic phase, promoting the reaction at the interface.

Modern synthetic chemistry emphasizes the development of more sustainable and efficient processes. For the synthesis of chloroacetamides, green chemistry approaches have been explored. One such technique involves carrying out the N-chloroacetylation in an aqueous phosphate buffer under neutral conditions. tandfonline.com This method avoids the use of volatile organic solvents and strong bases, offering advantages in terms of environmental impact and ease of product isolation, which is often achieved by simple filtration. tandfonline.com The inherent reactivity of chloroacetyl chloride is controlled by the buffered aqueous medium, allowing for selective N-acylation. tandfonline.com

Derivatization and Analog Synthesis

The structure of 2-Chloro-N-(2-methoxybenzyl)acetamide features a reactive C-Cl bond, which is the primary site for derivatization. This allows for the synthesis of a wide array of analogs through nucleophilic substitution reactions.

The chlorine atom in 2-Chloro-N-(2-methoxybenzyl)acetamide is susceptible to displacement by a variety of nucleophiles due to the electron-withdrawing effect of the adjacent carbonyl group. This SN2 reaction allows for the facile introduction of new functional groups. libretexts.org A diverse library of derivatives can be prepared by reacting the parent compound with different nucleophiles.

Common nucleophiles that can be employed include:

Amines: Reaction with primary or secondary amines yields N-substituted glycinamides.

Thiols: Thiolates react to form thioether derivatives.

Carboxylates: Reaction with the salt of a carboxylic acid, such as sodium methacrylate (B99206), results in the formation of an ester linkage, yielding polymerizable monomers. researchgate.netresearchgate.net

Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can be further transformed, for example, via reduction to an amine or through click chemistry.

Iodide: The chloride can be exchanged for iodide via the Finkelstein reaction, creating a more reactive intermediate for subsequent substitutions. researchgate.net

For example, the synthesis of methacrylate derivatives from related N-substituted-2-chloroacetamides has been reported by reacting the chloro-compound with sodium methacrylate in the presence of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) or triethylbenzylammonium chloride (TEBAC) and a catalyst like sodium iodide (NaI) in a solvent such as 1,4-dioxane. researchgate.net

Table 2: Examples of Derivative Formation via Nucleophilic Substitution on Chloroacetamides

| Chloroacetamide Substrate | Nucleophile | Product Type | Reaction Conditions | Reference |

|---|---|---|---|---|

| 2-Chloro-N-(4-methoxyphenyl)acetamide | Sodium Methacrylate | Methacrylate Ester | TEBAC, NaI, 1,4-Dioxane, 85°C, 30h | researchgate.net |

| O-Chloroacetylthymol | Sodium Tartrate | Dicarboxylate Ester | HMPA, 23-25°C, 24h | mdpi.com |

| 2-Chloro-N-arylacetamide | Sodium Hydrogen Selenide | Diorganyl Selenide | In situ preparation of NaHSe |

Further acylation of 2-Chloro-N-(2-methoxybenzyl)acetamide is less straightforward than substitution. The amide nitrogen is generally unreactive towards further acylation due to the delocalization of its lone pair into the adjacent carbonyl group.

However, the benzyl (B1604629) ring offers a potential site for electrophilic aromatic substitution, such as Friedel-Crafts acylation. tandfonline.com The aromatic ring is activated by the electron-donating methoxy (B1213986) group, which is a strong ortho- and para-director. Conversely, the N-acetyl group is deactivating and meta-directing with respect to its point of attachment. The outcome of a Friedel-Crafts reaction would depend on the reaction conditions and the relative influence of these two substituents. It is plausible that acylation would occur at the positions ortho or para to the activating methoxy group, provided a suitable Lewis acid catalyst is used. This remains a theoretical avenue for modification, as specific examples for this compound are not widely reported.

Development of Structurally Diverse N-Substituted Chloroacetamide Derivatives

The synthesis of N-substituted chloroacetamides, including 2-Chloro-N-(2-methoxybenzyl)acetamide, is a cornerstone for developing structurally diverse derivatives with a wide range of applications. The primary and most common synthetic route involves the chloroacetylation of a corresponding amine. researchgate.net This reaction is valued for its efficiency and the accessibility of starting materials.

A general and widely employed method for creating N-substituted chloroacetamide derivatives is the reaction of chloroacetyl chloride with various aliphatic and aromatic amines. ijpsr.info The reaction is typically conducted with stirring at room temperature for several hours. ijpsr.info The progress of the reaction is often monitored using thin-layer chromatography (TLC) to determine its completion. ijpsr.info This approach allows for the synthesis of a broad spectrum of N-aryl and N-alkyl/aryl acetamide (B32628) derivatives. researchgate.netijpsr.info For instance, the synthesis of N-aryl-2-chloroacetamides is achieved through the chloroacetylation of the corresponding aryl amine. researchgate.net

One specific strategy involves dissolving the amine, such as o-methoxyaniline (for the synthesis of an isomer, 2-chloro-N-(2-methoxyphenyl)acetamide), in a suitable solvent, followed by the dropwise addition of chloroacetyl chloride. ijpsr.infoiucr.org In some procedures, the reaction is carried out in the presence of a base like potassium carbonate (K2CO3) in a solvent like tetrahydrofuran (THF). neliti.com The mixture is stirred for a set period, after which the product is worked up. neliti.com

Another variation employs the formation of Schiff bases, which are then subjected to chloroacetylation to yield the desired chloroacetamide derivatives. researchgate.net This multi-step approach further expands the structural diversity achievable. Additionally, innovative photochemical methods have been developed. One such method utilizes tetrachloroethylene (B127269) (TCE) and an amine, which are photo-irradiated under oxygen bubbling. nih.gov This process generates trichloroacetyl chloride in situ, which then reacts with the amine to form N-substituted trichloroacetamides, which can be further converted. nih.gov

The chemical reactivity of the resulting N-substituted chloroacetamides is largely defined by the presence of the chlorine atom, which can be easily displaced by various nucleophiles, including those containing oxygen, nitrogen, or sulfur. researchgate.net This reactivity allows for further chemical transformations, leading to a wider array of derivatives.

Table 1: Examples of Synthesized N-Substituted Chloroacetamide Derivatives This table is interactive. You can sort and filter the data.

| Derivative Name | Starting Amine | Synthetic Method | Reference |

|---|---|---|---|

| 2-chloro-N-(2-methoxyphenyl)acetamide | o-methoxy aniline | Reaction with chloroacetyl chloride | ijpsr.info |

| 2-chloro-N-(4-methoxyphenyl)acetamide | p-methoxy aniline | Reaction with chloroacetyl chloride | ijpsr.infoiucr.org |

| N-phenyl chloroacetamide | Aniline | Chloroacetylation | nih.gov |

| N-(4-methylphenyl) chloroacetamide | 4-methylaniline | Chloroacetylation | nih.gov |

| N-(4-chlorophenyl) chloroacetamide | 4-chloroaniline | Chloroacetylation | nih.gov |

| 2-chloro-N-(3-hydroxyphenyl)acetamide | m-aminophenol | Reaction with chloroacetyl chloride in THF with K2CO3 | neliti.com |

| N-benzyl-2-chloroacetamide | Benzylamine | Reaction with chloroacetyl chloride | ekb.eg |

Purification and Isolation Techniques for Research Compounds

The purification and isolation of research compounds like 2-Chloro-N-(2-methoxybenzyl)acetamide and its derivatives are critical steps to ensure the purity required for structural characterization and further study. mdpi.com A combination of classical and modern techniques is employed to isolate these compounds from reaction mixtures.

Following synthesis, the crude product often precipitates as a solid. ijpsr.infoiucr.org The initial purification step typically involves filtering the crude product from the reaction mixture. ijpsr.infoneliti.com The collected solid is then washed, commonly with cold water, to remove water-soluble impurities and residual reagents. ijpsr.infoneliti.com

Recrystallization is a fundamental and widely used technique for purifying solid organic compounds. ijpsr.info For N-substituted chloroacetamides, ethanol, particularly 95% ethanol, is a common solvent for recrystallization. ijpsr.infoekb.eg The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the purified compound crystallizes out, leaving impurities behind in the solution. ekb.eg

Chromatographic methods are indispensable for the separation and purification of compounds from complex mixtures. mdpi.comnih.gov

Thin Layer Chromatography (TLC): TLC is primarily used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. ijpsr.inforsc.org It helps in identifying the components of a mixture based on their differential movement on a stationary phase. rsc.org

Column Chromatography: For separating larger quantities of material, column chromatography is a standard procedure. mdpi.comnih.gov This technique involves passing the mixture through a column packed with a solid adsorbent (stationary phase), and eluting with a solvent (mobile phase), separating components based on their affinity for the two phases.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and versatile technique for the isolation and purification of natural and synthetic products. nih.gov It offers high resolution and is often used in the final stages of purification to obtain compounds of very high purity. rsc.orgrsc.org

After purification, the structure and identity of the synthesized compounds are confirmed using various spectroscopic techniques . These include:

Infrared (IR) Spectroscopy ijpsr.inforesearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) researchgate.netresearchgate.net

Mass Spectrometry (MS) ijpsr.inforesearchgate.net

These analytical methods are essential to verify the successful synthesis and purification of the target compound. neliti.comnumberanalytics.com

Table 2: Common Purification and Characterization Techniques This table is interactive. You can sort and filter the data.

| Technique | Purpose | Application | Reference |

|---|---|---|---|

| Filtration | Initial separation of solid product from reaction mixture | Isolation of crude product | ijpsr.infoneliti.com |

| Washing | Removal of soluble impurities | Washing precipitate with cold water | ijpsr.infoneliti.com |

| Recrystallization | Purification of solid compounds | Using solvents like ethanol | ijpsr.infoekb.eg |

| Thin Layer Chromatography (TLC) | Reaction monitoring, purity assessment | Visualizing spots under iodine | ijpsr.inforsc.org |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation and purification | Isolation of pure compounds | mdpi.comnih.gov |

| Column Chromatography | Preparative separation of compounds | Fractionation of extracts | mdpi.comnih.gov |

| Spectroscopic Methods (IR, NMR, MS) | Structure elucidation and confirmation | Characterization of purified compound | ijpsr.inforesearchgate.netnumberanalytics.com |

Advanced Spectroscopic and Structural Characterization in Research

Vibrational Spectroscopy Analysis (FTIR, Raman)

No specific Fourier-Transform Infrared (FTIR) or Raman spectroscopic data has been reported for 2-Chloro-N-(2-methoxybenzyl)acetamide. This type of analysis would typically be used to identify the vibrational modes of functional groups within the molecule, such as the C=O (carbonyl) stretch of the amide, the N-H stretch and bend, C-O stretches of the methoxy (B1213986) group, C-Cl stretch, and various vibrations associated with the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Published ¹H (proton) and ¹³C (carbon-13) Nuclear Magnetic Resonance (NMR) spectra for 2-Chloro-N-(2-methoxybenzyl)acetamide are not available. NMR spectroscopy is a primary tool for elucidating the molecular structure of organic compounds. A ¹H NMR spectrum would provide information on the chemical environment, number, and connectivity of protons, while a ¹³C NMR spectrum would reveal the number and type of carbon atoms present in the molecule.

Mass Spectrometric Techniques (GC-MS, EI-MS, LC-MS)

There are no specific mass spectrometry data from techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Electron Ionization Mass Spectrometry (EI-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) for 2-Chloro-N-(2-methoxybenzyl)acetamide found in the literature. These methods are used to determine the molecular weight of a compound and to study its fragmentation patterns, which can provide valuable structural information. For instance, analysis of 2-chloro-N-(2-methoxyphenyl)acetamide, a related compound, has shown a molecular ion peak [M+] at m/z 199. ijpsr.info

Solid-State Structural Elucidation

A detailed solid-state structural analysis of 2-Chloro-N-(2-methoxybenzyl)acetamide has not been published.

Single-Crystal X-ray Diffraction Analysis

No single-crystal X-ray diffraction data is available for this compound. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate measurements of bond lengths, bond angles, and unit cell parameters.

Hirshfeld Surface Analysis and Intermolecular Interactions (Hydrogen Bonding, π-π Interactions)

Without a crystal structure, a Hirshfeld surface analysis cannot be performed. This computational method is used to visualize and quantify intermolecular interactions within a crystal lattice, such as hydrogen bonds and π-π stacking, which govern the crystal packing.

Conformational Analysis and Molecular Geometry

Experimental data on the conformational analysis and specific molecular geometry (e.g., torsion angles, planarity of functional groups) of 2-Chloro-N-(2-methoxybenzyl)acetamide is not available from crystallographic studies. This information is crucial for understanding the molecule's shape and steric properties.

Computational Chemistry and Theoretical Investigations

Electronic Structure and Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) has been a primary tool for investigating the molecular behavior of acetamide (B32628) derivatives. xisdxjxsu.asia For N-(2-methoxy-benzyl)-acetamide (a closely related precursor), DFT calculations using the B3LYP/6-311G++(d,p) method have been employed to determine its optimized geometry and electronic properties. eurjchem.com Such calculations are crucial for understanding the molecule's stability, vibrational frequencies, and electronic characteristics. researchgate.net Theoretical studies on similar N-chlorophenyl based acetamides have also utilized DFT to analyze properties like vibrational frequencies, energetic parameters, and geometric aspects such as bond lengths and dihedral angles. xisdxjxsu.asia

Frontier Molecular Orbital (FMO) theory is critical for understanding the chemical reactivity and kinetic stability of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.comwikipedia.org The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap, a key indicator of molecular stability. wikipedia.org

For the related compound N-(2-methoxy-benzyl)-acetamide, DFT calculations have determined the HOMO and LUMO energies. eurjchem.com The HOMO energy was calculated to be -8.45 eV and the LUMO energy was 4.95 eV. eurjchem.com The resulting energy gap (ΔE) was found to be 13.4 eV. eurjchem.com A large energy gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. eurjchem.com In many organic molecules, a smaller HOMO-LUMO gap is associated with higher reactivity. wikipedia.org

Table 1: Frontier Molecular Orbital Data for N-(2-methoxy-benzyl)-acetamide

| Parameter | Value (eV) |

|---|---|

| EHOMO | -8.45 |

| ELUMO | 4.95 |

| Energy Gap (ΔE) | 13.4 |

Data sourced from a DFT study on N-(2-methoxy-benzyl)-acetamide. eurjchem.com

Molecular Electrostatic Potential (MEP) mapping is a valuable method for identifying the reactive sites of a molecule, particularly for electrophilic and nucleophilic attacks. xisdxjxsu.asiachemrxiv.org The MEP surface is color-coded to visualize the electrostatic potential; red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.govscispace.com

In studies of related acetamide compounds, MEP analysis has been used to predict relative reactivities. xisdxjxsu.asia For N-(2-methoxyphenyl)acetamide, the MEP map shows negative potential regions around the oxygen atoms, identifying them as sites for electrophilic interaction, while the hydrogen atoms of the amine group show positive potential, marking them as donor sites. nih.gov This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictates how the molecule interacts with its environment and biological targets. nih.gov

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. researchgate.net These descriptors include electronegativity (χ), chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). researchgate.net

Electronegativity (χ) : Measures the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η) : Measures the resistance to change in electron distribution or charge transfer. A molecule with a small energy gap is considered soft, while one with a large gap is considered hard.

Chemical Potential (μ) : Related to the "escaping tendency" of electrons from an equilibrium system.

Electrophilicity Index (ω) : Measures the energy lowering due to maximal electron flow between a donor and an acceptor.

These parameters are calculated using the energies of the HOMO and LUMO orbitals based on Koopmans' theorem (I ≈ -EHOMO and A ≈ -ELUMO). nih.govresearchgate.net For the related compound 2-chloro-N-(3-methoxyphenyl)acetamide, these descriptors have been calculated to provide insight into its chemical behavior. researchgate.net

Table 2: Global Reactivity Descriptors for 2-chloro-N-(3-methoxyphenyl)acetamide

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.88 |

| Electron Affinity (A) | -ELUMO | 0.44 |

| Energy Gap (ΔE) | I - A | 6.44 |

| Electronegativity (χ) | (I + A) / 2 | 3.66 |

| Chemical Hardness (η) | (I - A) / 2 | 3.22 |

| Chemical Potential (μ) | -(I + A) / 2 | -3.66 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.08 |

Data sourced from a computational study on 2-chloro-N-(3-methoxyphenyl)acetamide. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques are essential for predicting how a ligand, such as 2-Chloro-N-(2-methoxybenzyl)acetamide, might interact with a biological target. These in silico methods help to identify potential binding modes and assess the stability of the ligand-protein complex.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is widely used to understand the mechanism of action of potential drug candidates.

Human Topoisomerase IIα (TOP2A) : This enzyme is a key target for anticancer drugs. nih.govnih.gov Docking studies on the related compound, 2-chloro-N-(3-methoxyphenyl)acetamide, were performed with human topoisomerase α2 (TOP2A) to investigate its potential as an inhibitor. researchgate.net

DNA Ligase : This enzyme is crucial for DNA replication and repair and serves as a target for antimicrobial agents. In silico analyses of 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) suggest that its antimicrobial effect is due to its interaction with DNA ligase. researchgate.net

HIV-1 Reverse Transcriptase (RT) : HIV-1 RT is a critical enzyme in the life cycle of the HIV virus and a major target for antiretroviral drugs. nih.govmdpi.com While direct docking studies of 2-Chloro-N-(2-methoxybenzyl)acetamide with HIV-1 RT are not prominently documented, various acetamide derivatives have been investigated as potential inhibitors. nih.gov Docking studies help identify key interactions within the enzyme's active site, such as the non-nucleoside inhibitor binding pocket (NNIBP). scirp.orgmdpi.com

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into the stability of a ligand-protein complex. nih.gov Following molecular docking, MD simulations can validate the predicted binding modes and assess the dynamic behavior of the complex. researchgate.net For the related compound 2-chloro-N-(3-methoxyphenyl)acetamide, MD simulations were conducted to confirm the stability of its docked pose with the human topoisomerase α2 (TOP2A) protein. researchgate.net These simulations help to ensure that the interactions observed in the static docking model are maintained in a dynamic, more realistic environment. researchgate.netnih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-Chloro-N-(2-methoxybenzyl)acetamide |

| N-(2-methoxy-benzyl)-acetamide |

| 2-Chloro-N-(2-methoxyphenyl)acetamide |

| 2-Chloro-N-(3-methoxyphenyl)acetamide |

| 2-Chloro-N-(4-methoxyphenyl)acetamide |

| Human Topoisomerase α2 (TOP2A) |

| DNA Ligase |

| HIV-1 Reverse Transcriptase (RT) |

| Nevirapine |

| Amsacrine |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Drug-Likeness Predictions

Computational methods are pivotal in early-stage drug discovery for predicting the pharmacokinetic profile of a molecule. In silico studies on the structural analogue, 2-Chloro-N-(2-methoxyphenyl)acetamide (referred to as o-acetamide), have been conducted to evaluate its potential as a drug candidate. researchgate.net

Computational techniques have been employed to evaluate a range of ADME (Absorption, Distribution, Metabolism, and Excretion) factors for the analogue compound o-acetamide. researchgate.net These analyses include the determination of a bioavailability score, which amalgamates various predicted parameters to estimate the fraction of an administered dose of unchanged drug that reaches the systemic circulation. researchgate.net Such predictive screenings are essential for prioritizing compounds with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures in drug development.

A critical component of drug-likeness assessment is the evaluation of a compound against established pharmacophore rules, such as Lipinski's Rule of Five. This rule identifies that most orally administered drugs have a molecular weight under 500 Daltons, a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.

Studies on 2-Chloro-N-(2-methoxyphenyl)acetamide and its isomers have confirmed that these compounds are consistent with Lipinski's, Veber's, or Ghose's rules, indicating good potential for oral bioavailability. researchgate.netresearchgate.net The adherence to these rules suggests that the molecule possesses physicochemical properties favorable for absorption and distribution in the body. researchgate.net

| Parameter | Predicted Value/Assessment | Relevance |

|---|---|---|

| Molecular Weight | 199.63 g/mol | Adheres to Lipinski's Rule (<500) |

| logP (Octanol/Water Partition Coefficient) | 1.9 | Adheres to Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 1 | Adheres to Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 3 | Adheres to Lipinski's Rule (<10) |

| Drug-Likeness | Consistent with Lipinski, Veber, Ghose rules researchgate.netresearchgate.net | Indicates favorable oral bioavailability potential |

| Bioavailability Score | Assessed via computational techniques researchgate.net | Predicts pharmacokinetic potential |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. kg.ac.rs While specific QSAR models for 2-Chloro-N-(2-methoxybenzyl)acetamide were not found in the reviewed literature, studies on a series of related α-substituted acetamido-N-benzylacetamide derivatives have been conducted to elucidate the structural requirements for anticonvulsant activity. kg.ac.rs

These studies typically involve optimizing the molecular structures of the compounds and calculating a wide array of molecular descriptors (e.g., constitutional, topological, electronic, and physicochemical). kg.ac.rs Using statistical methods like Multiple Linear Regression (MLR), a predictive model is built. kg.ac.rs For the broader class of benzylacetamide derivatives, QSAR models have demonstrated that electronic and topological features of the molecules play a significant role in their biological activity. kg.ac.rs Such models are powerful tools for guiding the rational design and synthesis of new, more potent derivatives. kg.ac.rs

Investigation of Charge Transfer and Interaction with Biomolecules (e.g., DNA Bases)

The biological activity of chloroacetamide derivatives is often linked to their ability to interact with and modify biomolecules. The electrophilic nature of the chloroacetamide moiety allows it to react with nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins. uran.ua

In silico analyses of the analogue 2-Chloro-N-(4-methoxyphenyl)acetamide suggest that its antimicrobial effect is due to its interaction with DNA ligase. researchgate.net This interaction implies a specific binding event within the enzyme's active site, potentially leading to its inhibition. Molecular docking studies on other chloroacetamides have explored their binding affinities with key proteins like glutathione (B108866) S-transferase (GST), indicating that inhibition of such enzymes is a potential mechanism of action. uran.ua The interaction with biomolecules like DNA or associated enzymes can occur through charge-transfer complexes, where the acetamide derivative acts as a charge acceptor. The precise nature of this interaction, whether through direct covalent bonding or non-covalent charge transfer, is a key determinant of the compound's biological effect.

Thermochemical Analysis (Heat Capacity, Entropy, Molecular Vibrations)

Thermochemical analysis provides fundamental insights into the stability and energy of a molecule. For the analogue 2-Chloro-N-(2-methoxyphenyl)acetamide, computational studies have been performed to determine its thermodynamic characteristics. researchgate.net These calculations, often using Density Functional Theory (DFT), analyze how the thermodynamic properties of the molecule change with temperature. researchgate.net

The key findings from these analyses show that the thermal energy, heat capacity, and entropy all increase as the temperature rises. researchgate.net This behavior is characteristic of molecules absorbing thermal energy, which leads to increased molecular motion. The studies examined the changes in the rotational, translational, and vibrational energies of the molecule with increasing temperature, providing a complete picture of its thermodynamic behavior. researchgate.net

| Thermochemical Parameter | Description | Finding |

|---|---|---|

| Heat Capacity (Cv) | The amount of heat required to raise the temperature of the molecule by a certain amount. | Increases with temperature. researchgate.net |

| Entropy (S) | A measure of the randomness or disorder of the molecule. | Increases with temperature. researchgate.net |

| Enthalpy (H) / Thermal Energy | The total heat content of the system. | Increases with temperature. researchgate.net |

| Molecular Vibrations | The periodic motion of the atoms of a molecule relative to each other. | Changes are examined as a function of temperature. researchgate.net |

Biological Activity Profiling and Mechanistic Elucidation

Antimicrobial Efficacy Investigations

The potential of 2-Chloro-N-(2-methoxybenzyl)acetamide as an antimicrobial agent has been explored, with studies investigating its activity against a spectrum of bacteria and fungi.

Research has indicated that 2-Chloro-N-(2-methoxybenzyl)acetamide possesses notable antibacterial properties. A study by Sonawane and collaborators in 2012, which involved the synthesis and antimicrobial screening of various N-substituted chloroacetamide derivatives, reported that this specific compound exhibited excellent antibacterial activity nih.gov. The screening was conducted against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacterial strains nih.gov.

However, specific quantitative data, such as the minimum inhibitory concentration (MIC) or the diameter of the zone of inhibition for 2-Chloro-N-(2-methoxybenzyl)acetamide, were not detailed in the accessible literature. The activity was qualitatively described as "excellent" based on the agar diffusion technique nih.gov.

Table 1: Antibacterial Activity of 2-Chloro-N-(2-methoxybenzyl)acetamide

| Bacterial Strain | Type | Activity | Source |

| Staphylococcus aureus | Gram-Positive | Reported as excellent | nih.gov |

| Escherichia coli | Gram-Negative | Reported as excellent | nih.gov |

| Pseudomonas aeruginosa | Gram-Negative | Reported as excellent | nih.gov |

In addition to its antibacterial effects, 2-Chloro-N-(2-methoxybenzyl)acetamide has been evaluated for its efficacy against fungal pathogens. The same study by Sonawane et al. (2012) also screened the compound for its antifungal activity against Candida sp. and reported it to have excellent antifungal activity nih.gov.

Table 2: Antifungal Activity of 2-Chloro-N-(2-methoxybenzyl)acetamide

| Fungal Pathogen | Activity | Source |

| Candida sp. | Reported as excellent | nih.gov |

The precise mechanism through which 2-Chloro-N-(2-methoxybenzyl)acetamide exerts its antimicrobial effects has not been definitively elucidated in the available scientific literature. However, studies on structurally related compounds offer potential insights. For instance, research on the isomeric compound, 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide), suggests that its antimicrobial effect may be due to the inhibition of DNA ligase nih.govmdpi.comresearchgate.netresearchgate.net. This mode of action, if applicable to the ortho-isomer, would involve the disruption of DNA replication and repair processes within the microbial cells, leading to cell death.

Another proposed general mechanism for chloroacetamide derivatives is the degradation of sulfhydryl-containing enzymes and amino acids, induced by the chlorine atom. This leads to a loss of intracellular components and a decrease in nutrient absorption by the cell nih.gov. It is plausible that 2-Chloro-N-(2-methoxybenzyl)acetamide shares a similar mechanism of action, although direct evidence is currently lacking.

Anticancer and Cytotoxicity Studies

The potential of 2-Chloro-N-(2-methoxybenzyl)acetamide as an anticancer agent has been a topic of interest, though comprehensive studies are limited.

A thorough review of the scientific literature did not yield any specific studies that have evaluated the in vitro cytotoxicity of 2-Chloro-N-(2-methoxybenzyl)acetamide against the following human cancer cell lines: PANC-1 (pancreatic cancer), HepG2 (liver cancer), MCF7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer), and C6 (glioma).

Consequently, there is no available data on the half-maximal inhibitory concentration (IC50) or other measures of cytotoxicity for this compound against these specific cell lines.

Table 3: In Vitro Cytotoxicity of 2-Chloro-N-(2-methoxybenzyl)acetamide Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Source |

| PANC-1 | Pancreatic Cancer | Data not available | - |

| HepG2 | Liver Cancer | Data not available | - |

| MCF7 | Breast Cancer | Data not available | - |

| HeLa | Cervical Cancer | Data not available | - |

| A549 | Lung Cancer | Data not available | - |

| C6 | Glioma | Data not available | - |

In line with the absence of cytotoxicity data, no specific studies were found that investigated the ability of 2-Chloro-N-(2-methoxybenzyl)acetamide to induce apoptosis or modulate the cell cycle in cancer cells. The pathways of programmed cell death and the regulation of cell division are critical targets for many anticancer drugs. However, the effects of this particular compound on these cellular processes remain uninvestigated in the scientific literature.

Table 4: Apoptosis Induction and Cell Cycle Modulation by 2-Chloro-N-(2-methoxybenzyl)acetamide

| Biological Process | Effect on Cancer Cells | Source |

| Induction of Apoptosis | Data not available | - |

| Cell Cycle Modulation | Data not available | - |

Molecular Interactions with Cancer-Related Biological Targets (e.g., Phosphoglycerate Dehydrogenase)

The chloroacetamide and chloroacetanilide class of compounds, to which 2-Chloro-N-(2-methoxybenzyl)acetamide belongs, has garnered attention for its potential as a source of anticancer agents. The mechanism of action for this class is often attributed to its capacity to alkylate significant bionucleophiles within the cellular environment researchgate.net. This alkylating reactivity suggests that these compounds could interfere with various cellular processes critical for cancer cell proliferation and survival. While specific studies detailing the interaction of 2-Chloro-N-(2-methoxybenzyl)acetamide with phosphoglycerate dehydrogenase are not extensively documented in the provided research, the broader biological activity of chloroacetanilides makes them an interesting subject for investigation as potential anticancer agents researchgate.net.

Enzyme Inhibition Studies

2-Chloro-N-(2-methoxybenzyl)acetamide has been investigated for its inhibitory effects on several key enzyme systems, indicating a broad spectrum of potential therapeutic and research applications.

Butyrylcholinesterase (BChE) has emerged as a significant therapeutic target, particularly in the context of neurodegenerative diseases such as Alzheimer's disease researchgate.netnih.gov. Inhibition of BChE is a key strategy in managing the progression of late-stage Alzheimer's researchgate.net. A range of substituted acetamide (B32628) derivatives have been synthesized and evaluated for their ability to inhibit BChE. Research has shown that certain acetamide compounds display potent inhibition against BChE, with some exhibiting IC50 values in the low micromolar range researchgate.net. Kinetic studies, such as the Lineweaver-Burk plot analysis, have indicated that some of these derivatives act as mixed-type BChE inhibitors researchgate.net. Molecular docking studies further support these findings, revealing that these compounds can bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) within the BChE active site researchgate.net.

Table 1: Butyrylcholinesterase (BChE) Inhibition by Select Acetamide Derivatives

| Compound | BChE Inhibition (IC50 in µM) | Inhibition Type | Reference |

| Substituted acetamide 8c | 3.94 | Mixed-type | researchgate.net |

| NBNBA peptoid 5a | 28 | Competitive | abq.org.br |

| NBNBA peptoid 5d | 40 | Competitive | abq.org.br |

The reverse transcriptase (RT) enzyme of HIV-1 is a critical target for antiretroviral therapies nih.govmdpi.com. Research into novel RT inhibitors has explored various chemical classes, including acetamide derivatives. One notable example, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA), has demonstrated effective inhibition of both RNA-dependent and DNA-dependent DNA polymerase activities of HIV-1 RT nih.gov. This inhibition was found to be specific, as it did not affect the RNase H activity of the enzyme nih.gov.

Kinetic analysis revealed that the inhibition of DNA polymerase activity was noncompetitive with respect to the deoxynucleotide triphosphate (dNTP) substrate and a mixed type with respect to the RNA:DNA template nih.gov. Further investigation showed that the inhibitor interferes with the formation of the RT-DNA complex, reducing the enzyme's affinity for its DNA template nih.gov. This mechanism differs from classic non-nucleoside RT inhibitors, suggesting that such acetamides could serve as lead compounds for developing new anti-HIV drugs nih.gov.

Table 2: Inhibition of HIV-1 Reverse Transcriptase by an Acetamide Derivative

| Compound | Target Activity | IC50 (µM) | Inhibition Mechanism | Reference |

| NAPETA | RNA-dependent DNA polymerase | 1.2 | Noncompetitive (vs. dTTP) | nih.gov |

| NAPETA | DNA-dependent DNA polymerase | 2.1 | Mixed (vs. RNA:DNA) | nih.gov |

The biological activity of 2-Chloro-N-(2-methoxybenzyl)acetamide extends to other enzyme systems. In silico analyses of the compound, referred to in one study as o-acetamide, suggest that its antimicrobial effects may be due to its interaction with DNA ligase researchgate.net. Furthermore, various N-substituted chloroacetamides have demonstrated excellent antibacterial and antifungal properties ijpsr.info. In the context of herbicidal action, chloroacetamides are known to target and inhibit Very Long Chain Fatty Acid Synthase (VLCFAs), a key enzyme in plant lipid biosynthesis ekb.eg.

Antioxidant Activity Assessment

Investigations into the antioxidant properties of 2-Chloro-N-(2-methoxybenzyl)acetamide have confirmed its capacity to act as a free radical scavenger researchgate.net. This antioxidant activity is thought to be conferred by the presence of the phenyl ring and other functional groups within its structure researchgate.net. The evaluation of antioxidant activity for acetamide derivatives is commonly performed using established in vitro assays. These methods include measuring the scavenging of stable free radicals such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation nih.govnih.gov. Additionally, antioxidant potential can be assessed by estimating the reduction of reactive oxygen species (ROS) and nitric oxide (NO) production in cellular models nih.govresearchgate.net. For instance, studies on various acetamide derivatives have demonstrated their ability to scavenge ABTS radicals and reduce ROS production in macrophage cell lines researchgate.net.

Table 3: Antioxidant Activity Assessment Methods for Acetamide Derivatives

| Assay Method | Principle | Application | Reference |

| DPPH Radical Scavenging | Measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical. | Evaluation of general free radical scavenging capacity. | nih.gov |

| ABTS Radical Scavenging | Measures the scavenging of the ABTS radical cation. | Assesses antioxidant capacity in both lipophilic and hydrophilic systems. | nih.govresearchgate.net |

| ROS/NO Production in Macrophages | Quantifies the reduction of reactive oxygen and nitrogen species in stimulated immune cells. | Evaluates antioxidant and potential anti-inflammatory activity in a cellular context. | nih.govresearchgate.net |

Herbicide and Pesticide-Related Research (Focus on mechanism/SAR)

Chloroacetamide compounds, including 2-Chloro-N-(2-methoxybenzyl)acetamide, are well-established as a class of pre-emergent herbicides used to control annual grasses and broadleaf weeds in agriculture nih.govwisc.eduepa.gov.

The primary mechanism of their herbicidal action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis ekb.eg. This is achieved through the alkylation of crucial biomolecules, a reactivity inherent to the chloroacetamide structure researchgate.net. The phytotoxicity of these molecules is not solely dependent on their chemical reactivity but is also influenced by several other factors. Structure-Activity Relationship (SAR) studies have revealed that lipophilicity, cellular uptake, mobility within the plant, and the induction of detoxifying enzymes are all decisive factors in their mode of action researchgate.netnih.gov.

Structure Activity Relationship Sar Analysis and Rational Design

Correlating Structural Modifications with Biological Potency

Research into related N-benzyl acetamide (B32628) compounds has established clear correlations between specific structural changes and biological potency. The N-benzyl acetamide scaffold is a recognized pharmacophore for anticonvulsant activity, and the chloroacetamide moiety is known to be a reactive "war-head" explored for its potential as a cancer stem cell inhibitor. nih.gov

Studies on functionalized N-benzyl 2-acetamidoacetamides, a class of potent anticonvulsants, have demonstrated that the acetamide portion of the molecule is a critical, though not indispensable, component for preventing maximal electroshock (MES)-induced seizures. nih.gov When the 2-acetamido group in these analogs was replaced with other substituents, such as hydrogen, methyl, oxygen, or halogens, anticonvulsant activity was still observed, indicating the fundamental importance of the core N-benzyl amide structure. nih.gov However, the potency was significantly modulated by these changes. For instance, N-benzyl 2-acetamido-3-methoxypropionamide showed an ED50 value of 8.3 mg/kg in the MES test, whereas its analog lacking the acetamido group, N-benzyl 2,3-dimethoxypropionamide, had a less potent ED50 of 30 mg/kg. nih.gov

The chemical reactivity of the N-aryl 2-chloroacetamide (B119443) structure is largely due to the chlorine atom, which is easily displaced by nucleophiles. researchgate.net This reactivity allows the chloroacetamide group to serve as a versatile synthetic starting point for creating a wide array of heterocyclic systems, thereby enabling extensive structural modifications for SAR studies. researchgate.net

Impact of Methoxy (B1213986) and Halogen Substituents on Activity Profiles

The nature and position of substituents on the N-benzyl ring are critical determinants of the activity profile. Both methoxy (-OCH3) and halogen groups exert profound effects through a combination of steric, electronic, and lipophilic influences.

Methoxy Group: The position of the methoxy group on the benzyl (B1604629) ring significantly impacts activity. In a comprehensive SAR study of the anticonvulsant (R)-N-benzyl 2-acetamido-3-methoxypropionamide (Lacosamide), derivatives with substituents at the 4'-position (para) of the benzyl ring consistently showed the highest activity, surpassing those with 2'- (ortho) or 3'- (meta) modifications. nih.gov This suggests that for anticonvulsant action, substitution at the para-position is optimal. Interestingly, the study found that a variety of non-bulky 4'-substituents were well-tolerated and resulted in excellent activity, largely independent of their electronic properties (whether electron-donating or electron-withdrawing). nih.gov This indicates that steric factors and proper fitting within the biological target may be more crucial than electronics for this specific scaffold.

Halogen Substituents: Halogen atoms are frequently incorporated into bioactive molecules to enhance potency, modulate lipophilicity, and improve metabolic stability. In studies of N-(substituted phenyl)-2-chloroacetamides, derivatives with a halogen on the phenyl ring were among the most active antimicrobial agents. nih.gov Specifically, compounds with chloro, fluoro, or bromo substituents at the para-position showed high activity, which was attributed to increased lipophilicity facilitating passage through microbial cell membranes. nih.gov Similarly, research on N-benzyl-2-phenylethanamine derivatives as cholinesterase inhibitors found that brominated derivatives exhibited the most potent activity against acetylcholinesterase (AChE). rsc.org

The table below summarizes the impact of substituent modifications on the biological activity of related N-benzyl acetamide structures.

| Parent Compound Class | Modification | Position | Observed Effect on Activity | Biological Test | Reference |

| N-benzyl 2-acetamidoacetamides | Replacement of 2-acetamido with 2-methoxy | N/A | Reduced Potency (ED50 ↑ from 8.3 to 30 mg/kg) | Anticonvulsant (MES) | nih.gov |

| N-(phenyl)-2-chloroacetamides | Addition of -Cl, -F, or -Br | 4- (para) | Increased Potency | Antimicrobial | nih.gov |

| (R)-N-benzyl acetamidopropionamides | Addition of various non-bulky groups | 4'- (para) | Highest Potency compared to 2'- and 3'- | Anticonvulsant (MES) | nih.gov |

| (R)-N-benzyl acetamidopropionamides | Addition of various groups | 2'- (ortho) | Diminished Potency | Anticonvulsant (MES) | nih.gov |

| N-benzyl-2-phenylethanamines | Addition of -Br | Various | Most Potent Inhibition | Acetylcholinesterase Inhibition | rsc.org |

Stereochemical Influences on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of many N-benzyl acetamide derivatives. The specific three-dimensional arrangement of atoms can lead to significant differences in potency between stereoisomers, as one isomer may fit into a receptor or enzyme active site more effectively than the other.

A clear example is seen in the anticonvulsant N-benzyl-2-acetamido-3-methoxypropionamide. The anticonvulsant activity resides almost exclusively in the (R)-stereoisomer. researchgate.net The (R)-isomer exhibits an ED50 of 4.5 mg/kg, while the (S)-isomer is significantly less active, with an ED50 exceeding 100 mg/kg. researchgate.net This dramatic difference underscores the high degree of stereoselectivity of its biological target.

Similarly, when evaluating derivatives of N-benzyl 2-acetamido-2-phenyl-acetamide where the acetamido group was replaced by a hydroxyl group, the principal anticonvulsant activity was found to reside in the (R)-isomer. nih.gov This consistent preference for the (R)-configuration across different analogs suggests a common binding mode or mechanism where this specific spatial arrangement is crucial for efficacy. The herbicide Metolachlor, a chloroacetamide derivative, also demonstrates the importance of stereochemistry, with the (S)-isomer possessing most of the herbicidal activity. researchgate.net

Design Principles for Enhanced Bioactivity

Based on extensive SAR studies of 2-Chloro-N-(2-methoxybenzyl)acetamide and related compounds, several key principles for designing analogs with enhanced bioactivity can be formulated:

Optimize N-Benzyl Ring Substitution: For anticonvulsant activity, substitutions at the 4'-position (para) of the benzyl ring are generally favored over ortho or meta positions. nih.gov The introduction of small, non-bulky substituents, including halogens, at this position can enhance potency. nih.gov

Leverage Halogenation: The addition of halogen atoms, particularly at the para-position of an aromatic ring, is a reliable strategy for increasing lipophilicity and, consequently, biological activity against microbial targets. nih.gov Bromine, in particular, has shown promise in enhancing inhibitory activity against certain enzymes. rsc.org

Maintain Stereochemical Integrity: For chiral centers within the molecule, the synthesis should be stereospecific to produce the more active isomer. For anticonvulsant N-benzyl acetamides, the (R)-configuration at the carbon adjacent to the amide nitrogen is consistently associated with higher potency. nih.govresearchgate.net

Preserve the Core Amide Scaffold: While modifications to the acetamide portion are possible, the N-benzyl acetamide core is fundamental to the observed biological activities. nih.gov The chloroacetamide moiety, in particular, acts as a key reactive group and should be considered a critical component for certain activities, such as anticancer effects. nih.gov

By systematically applying these principles, medicinal chemists can rationally design and synthesize novel derivatives of 2-Chloro-N-(2-methoxybenzyl)acetamide with potentially superior potency, selectivity, and pharmacokinetic properties.

Potential Applications and Future Research Directions of 2 Chloro N 2 Methoxybenzyl Acetamide

The chemical compound 2-Chloro-N-(2-methoxybenzyl)acetamide belongs to the N-arylacetamide class, a group of molecules recognized for their versatile applications as synthetic intermediates. researchgate.netnih.gov This structural motif is a cornerstone in the development of various biologically active compounds. Research into its specific roles and potential is ongoing, with significant findings in pharmaceuticals, agrochemistry, and material science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-N-(2-methoxybenzyl)acetamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution. A common approach involves reacting 2-methoxybenzylamine with chloroacetyl chloride under controlled conditions. For example, similar acetamide syntheses use ethanol as a solvent under reflux (6–8 hours) with stoichiometric ratios of reactants (1:1 amine to acyl chloride) . Optimization includes adjusting temperature (40–60°C), using a base (e.g., triethylamine) to neutralize HCl byproducts, and employing catalytic KI to enhance reactivity . Purity is improved via recrystallization in ethanol.

Q. How can researchers characterize the structure of 2-Chloro-N-(2-methoxybenzyl)acetamide using spectroscopic and crystallographic methods?

- Methodology :

- Spectroscopy : Use - and -NMR to confirm the methoxy group (δ ~3.8 ppm for OCH), amide NH (δ ~8.2 ppm), and chloroacetamide backbone (δ ~4.2 ppm for CHCl) . IR spectroscopy identifies amide C=O stretching (~1650 cm) and N-H bending (~1550 cm).

- Crystallography : X-ray diffraction (SHELX suite) resolves bond lengths and angles. For example, similar acetamides exhibit C-Cl bond lengths of ~1.79 Å and intermolecular N-H⋯O hydrogen bonding influencing crystal packing .

Q. What safety precautions are essential when handling 2-Chloro-N-(2-methoxybenzyl)acetamide?

- Methodology : Assume hazards akin to aromatic nitro/chloro compounds. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Toxicity data may be limited, so employ alternatives like read-across from structurally similar compounds (e.g., 2-chloro-N-(3-nitrophenyl)acetamide, which requires hazard controls for mutagenicity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for 2-Chloro-N-(2-methoxybenzyl)acetamide derivatives?

- Methodology :

- Dose-Response Analysis : Test varying concentrations (e.g., 1–100 μM) to identify non-linear effects.

- Structural Analogs : Compare with derivatives like 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, which showed antibacterial synergy with ciprofloxacin against K. pneumoniae .

- Mechanistic Studies : Use molecular docking (AutoDock Vina) to predict binding affinities to targets (e.g., bacterial enzymes) and validate via enzyme inhibition assays .

Q. What computational strategies are effective in predicting the biological targets of 2-Chloro-N-(2-methoxybenzyl)acetamide?

- Methodology :

- Pharmacophore Modeling : Identify key features (amide, chloro, methoxy groups) using Schrödinger Phase.

- Molecular Dynamics (MD) : Simulate interactions with proteins (e.g., 100 ns MD runs in GROMACS) to assess stability of ligand-receptor complexes .

- ADMET Prediction : Use SwissADME to evaluate pharmacokinetics (e.g., logP ~2.5, suggesting moderate blood-brain barrier permeability) .

Q. How can structure-activity relationship (SAR) studies guide the design of novel derivatives with enhanced activity?

- Methodology :

- Substitution Analysis : Modify the methoxy group (e.g., replace with nitro or fluorine) and assess impact on bioactivity. For example, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide exhibits stronger antimicrobial effects than methoxy analogs .

- Table: Key Derivatives and Activities

Q. What experimental approaches can address low yields in the synthesis of 2-Chloro-N-(2-methoxybenzyl)acetamide?

- Methodology :

- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediate formation.

- Alternative Solvents : Test DMF or acetonitrile for improved solubility of reactants.

- Flow Chemistry : Implement continuous flow reactors to enhance scalability and reduce side reactions (e.g., hydrolysis of chloroacetyl chloride) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.